2-Amino-4-methylquinolin-7-ol

Übersicht

Beschreibung

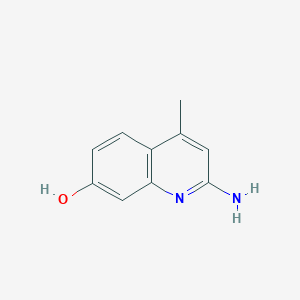

2-Amino-4-methylquinolin-7-ol is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of an amino group at the 2-position and a hydroxyl group at the 7-position, along with a methyl group at the 4-position, gives this compound its unique chemical properties and biological activities.

Wirkmechanismus

Target of Action

Quinoline derivatives, which include 2-amino-4-methylquinolin-7-ol, are known to target bacterial enzymes like dna gyrase and dna topoisomerase iv . These enzymes play a crucial role in bacterial DNA replication, transcription, and recombination .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their function. For instance, quinolones, a class of compounds similar to this compound, interact with DNA gyrase and DNA topoisomerase IV, stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction leads to cell death, making it an effective way of killing bacteria .

Biochemical Pathways

It is known that quinolones affect the function of dna gyrase and dna topoisomerase iv, enzymes involved in the regulation of dna supercoiling . The inhibition of these enzymes disrupts DNA replication and transcription, leading to bacterial cell death .

Result of Action

The result of the action of this compound is the disruption of bacterial DNA replication and transcription, leading to bacterial cell death . This is achieved through the compound’s interaction with DNA gyrase and DNA topoisomerase IV, enzymes crucial for bacterial DNA function .

Biochemische Analyse

Biochemical Properties

It is known that 2-quinolones, to which this compound belongs, interact with various enzymes and proteins . For instance, they have been designed for binding to the bacterial DNA gyrase subunit A

Cellular Effects

Related 2-quinolones have shown substantial biological activities . For instance, some 2-quinolones have demonstrated antioxidant and antibacterial activity

Molecular Mechanism

It is known that 2-quinolones can bind to the bacterial DNA gyrase subunit A . This suggests that 2-Amino-4-methylquinolin-7-ol may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methylquinolin-7-ol can be achieved through various synthetic routes. One common method involves the Conrad-Limpach synthesis, which is a well-known procedure for preparing quinoline derivatives. This method typically involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-methylquinolin-7-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinone derivatives.

Reduction: The amino group at the 2-position can be reduced to form corresponding amines.

Substitution: The methyl group at the 4-position can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.

Substitution: Electrophilic substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Quinone derivatives with potential biological activities.

Reduction: Amines with modified pharmacological properties.

Substitution: Halogenated or nitrated quinoline derivatives with diverse applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of 2-amino-4-methylquinolin-7-ol and its derivatives. For instance, research indicates that compounds with similar structures exhibit potent antiproliferative effects against various cancer cell lines, including H-460 (lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (stomach cancer) . The compound's ability to inhibit cell growth has been attributed to its interaction with specific molecular targets involved in cancer progression.

Mechanisms of Action

The mechanisms through which this compound exerts its effects include:

- Inhibition of Kinases : Compounds derived from this structure have been shown to inhibit tyrosine kinases, which are crucial for cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. Its structural features allow it to interact with bacterial enzymes, inhibiting their activity and thus preventing bacterial growth. This property positions it as a candidate for developing new antibiotics, especially against drug-resistant strains .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, making it a potential therapeutic agent for inflammatory diseases. Its ability to modulate inflammatory pathways can be beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Applications

Emerging studies suggest that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions, including:

- Nitration : Introduction of nitro groups to the quinoline core.

- Reduction : Converting nitro groups to amino groups.

- Methylation : Adding methyl groups at specific positions to enhance biological activity.

These synthetic routes allow for the development of various analogs with improved efficacy and selectivity against specific biological targets .

Case Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative activity of quinoline derivatives, this compound analogs exhibited IC50 values significantly lower than established anticancer drugs like gefitinib. For example, one derivative demonstrated an IC50 value of 0.03 μM against H-460 cells, indicating superior potency .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial effects of various quinoline derivatives, including this compound. Results showed effective inhibition against several bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Data Summary Table

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminoquinoline: Lacks the methyl and hydroxyl groups, resulting in different chemical and biological properties.

4-Methylquinoline: Lacks the amino and hydroxyl groups, affecting its reactivity and applications.

7-Hydroxyquinoline: Lacks the amino and methyl groups, leading to variations in its biological activities.

Uniqueness

2-Amino-4-methylquinolin-7-ol is unique due to the presence of all three functional groups (amino, methyl, and hydroxyl) on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activities, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

2-Amino-4-methylquinolin-7-ol is a heterocyclic compound that has garnered attention in scientific research due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antiviral, and anti-inflammatory effects, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 174.20 g/mol. The compound features a quinoline ring structure, which is known for its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Solubility | >36.9 µg/mL (pH 7.4) |

| CAS Number | 2287344-17-4 |

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

- Mechanism of Action : The antimicrobial effects are believed to result from the compound's ability to disrupt bacterial cell membranes and inhibit vital enzymatic processes within the microbes.

Antiviral Activity

Research indicates that this compound may possess antiviral properties, particularly against certain viral strains. For instance, it has been evaluated for its effectiveness against influenza and other RNA viruses.

- Case Study : In a study assessing various quinoline derivatives, 2-aminoquinolines exhibited promising inhibitory effects on viral replication, suggesting potential for development into antiviral agents .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been investigated. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Research Findings : In vitro studies demonstrated that the compound significantly reduced the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents on the quinoline ring can enhance or diminish its biological efficacy.

| Modification | Effect on Activity |

|---|---|

| Methyl group at C4 | Increases antimicrobial potency |

| Amino group at C2 | Enhances interaction with biological targets |

Potential Applications in Drug Development

Given its diverse biological activities, this compound is being explored as a lead compound for drug development. Its potential applications include:

- Antimicrobial Agents : Development of new antibiotics or antifungal medications.

- Antiviral Therapies : Formulation of treatments for viral infections.

- Anti-inflammatory Drugs : Creation of novel anti-inflammatory medications targeting chronic inflammatory diseases.

Eigenschaften

IUPAC Name |

2-amino-4-methylquinolin-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-4-10(11)12-9-5-7(13)2-3-8(6)9/h2-5,13H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOLZDOOBHYTHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.